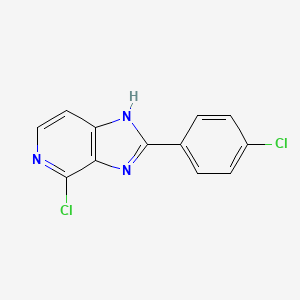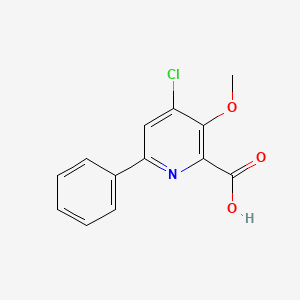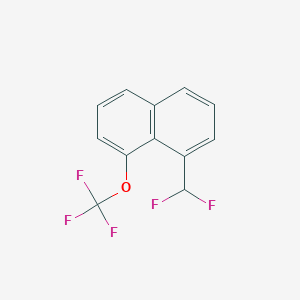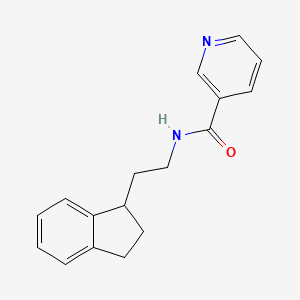
6-Chloro-9-(2-phenylethyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-phenethyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-phenethyl-9H-purine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the reaction of 6-chloropurine with phenethyl bromide in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6th position is retained, and the phenethyl group is introduced at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-phenethyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-phenethyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions, forming N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Alkylating Agents: Alkyl halides such as methyl iodide and ethyl bromide are used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, such as 6-amino-9-phenethylpurine, 6-thio-9-phenethylpurine, and N-alkylated purine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-phenethyl-9H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical studies and applications.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-phenethyl-9H-purine involves its interaction with cellular components, particularly nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the phenethyl group.
9-Phenethylpurine: Similar to 6-Chloro-9-phenethyl-9H-purine but without the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-phenethyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the phenethyl group at the 9th position. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
16833-25-3 |
|---|---|
Molekularformel |
C13H11ClN4 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
6-chloro-9-(2-phenylethyl)purine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI-Schlüssel |
PVLKCPQYCKRELM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)
![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)


![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)



![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)


![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
